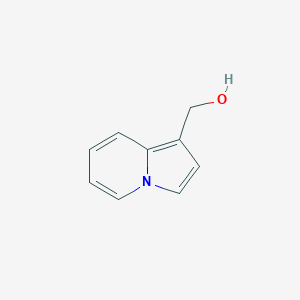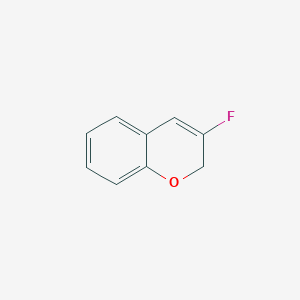![molecular formula C8H8N2 B11922922 7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)
7-Methylpyrrolo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that contains a fused pyrrole and pyrimidine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a domino ring-closure followed by a retro Diels-Alder protocol has been reported for the preparation of pyrrolo[1,2-a]pyrimidine enantiomers . This method involves the use of 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions to form the desired product.
Another method involves the use of transition-metal-free strategies, where the pyrrole ring is cross-coupled with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then treated with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylpyrrolo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methylpyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism by which 7-Methylpyrrolo[1,2-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, some derivatives of pyrrolo[1,2-a]pyrimidine have been shown to inhibit certain enzymes or receptors, leading to their biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Methylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: This compound has a similar fused ring system but contains a pyrazine ring instead of a pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine: This is another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
7-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-5-8-9-3-2-4-10(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
VTBJXDNYMFCEFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=CC=NC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


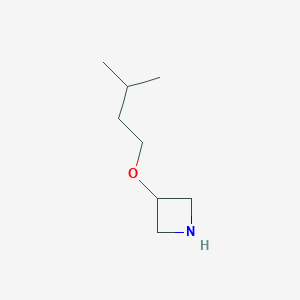


![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B11922856.png)



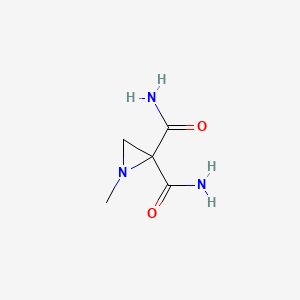
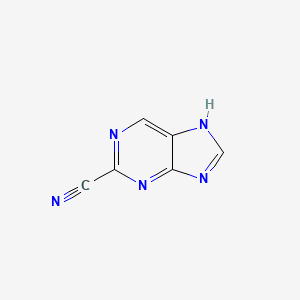

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)
